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Compound of Interest

Compound Name: Cyanine5 NHS ester bromide

Cat. No.: B8019305 Get Quote

For Research, Scientific, and Drug Development Professionals

Introduction
Cyanine5 (Cy5) is a fluorescent dye widely used for labeling biomolecules due to its bright

fluorescence in the far-red region of the spectrum (excitation ~650 nm, emission ~670 nm).[1]

[2] This spectral range minimizes autofluorescence from biological samples, providing a high

signal-to-noise ratio.[2][3] The N-hydroxysuccinimide (NHS) ester functional group of Cy5

reacts efficiently and specifically with primary aliphatic amines to form a stable, covalent amide

bond.[1][3][4] This makes Cy5 NHS ester an ideal reagent for labeling synthetic

oligonucleotides that have been modified to contain a primary amine group (e.g., via an Amino

Modifier C6) at the 5', 3', or an internal position.[1][5][6]

These fluorescently labeled oligonucleotides are critical tools for a multitude of applications,

including Fluorescence In-Situ Hybridization (FISH), qPCR probes, microarray analysis, and

fluorescence microscopy.[6][7][8][9] This document provides a detailed protocol for the efficient

labeling of amine-modified oligonucleotides with Cy5 NHS ester, subsequent purification, and

quality control.

Chemical Principle
The labeling reaction is a nucleophilic acyl substitution. The primary amine on the modified

oligonucleotide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This

results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide
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(NHS) as a byproduct. The reaction is highly dependent on pH; an alkaline environment (pH

8.3-9.3) is required to deprotonate the primary amine, thereby increasing its nucleophilicity.[1]

[4][10] It is crucial to use amine-free buffers (e.g., bicarbonate or borate) to prevent competition

with the intended reaction.[1][11][12]

Amine-Modified
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Cy5-Labeled Oligonucleotide
(Stable Amide Bond)

Cy5 NHS Ester
Bicarbonate Buffer

pH 8.5 - 9.3
Room Temperature

N-Hydroxysuccinimide
(Byproduct)
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Caption: Chemical reaction of Cy5 NHS ester with an amine-modified oligonucleotide.

Experimental Protocols
Materials and Reagents

Amine-modified oligonucleotide: Lyophilized, with a primary amine modification.

Cyanine5 (Cy5) NHS Ester: Store desiccated and protected from light at -20°C.[1][2][3]

Anhydrous Dimethyl Sulfoxide (DMSO): High-purity, amine-free.[1][4]

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.3.[1] Crucially,

avoid buffers containing primary amines like Tris.[1][13]

Nuclease-free water.

Purification reagents:
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Ethanol Precipitation: 3 M Sodium Acetate (pH 5.2), 100% ethanol (cold), 70% ethanol

(cold).[1][13]

Size-Exclusion Chromatography: Sephadex G-25 columns (e.g., NAP-10).

Reverse-Phase HPLC: Acetonitrile (HPLC grade), 0.1 M Triethylammonium acetate

(TEAA) buffer.[1]

Reagent Preparation
Oligonucleotide Solution: Dissolve the lyophilized amine-modified oligonucleotide in the

labeling buffer to a final concentration of 0.3-0.8 mM.[1] Vortex and centrifuge briefly.

Cy5 NHS Ester Stock Solution: Immediately before use, warm the vial of Cy5 NHS ester to

room temperature. Prepare a 10-20 mg/mL stock solution in anhydrous DMSO.[1] Vortex

until fully dissolved. This solution is moisture-sensitive and should be used promptly.[1][11]

Labeling Reaction Workflow
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4. Purify Labeled Oligo
(HPLC, Gel Filtration, or Precipitation)

5. Quality Control
(Spectrophotometry)

6. Store Product
(-20°C, Dark)
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Caption: Experimental workflow for Cy5 oligonucleotide labeling.

Labeling Procedure
In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with the

freshly prepared Cy5 NHS ester stock solution. A molar excess of dye to oligonucleotide is

typically used.

Vortex the reaction mixture gently and incubate for 1-4 hours at room temperature, protected

from light.[4][13] Overnight incubation is also possible.[14]

Proceed immediately to the purification step.
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Purification of Labeled Oligonucleotide
Purification is essential to remove unreacted free dye and any unlabeled oligonucleotides,

which can interfere with downstream applications.[15][16]

Method 1: Ethanol Precipitation (Recommended for removing bulk free dye)

Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the reaction mixture.

Add 3 volumes of cold 100% ethanol.

Mix well and incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.[1]

[13]

Centrifuge at >13,000 x g for 20-30 minutes.[1][13]

Carefully discard the supernatant, which contains the majority of the unreacted dye.[1]

Wash the pellet twice with cold 70% ethanol, centrifuging briefly between washes.[1][13]

Air-dry the pellet briefly and resuspend in nuclease-free water or a suitable buffer.

Method 2: Size-Exclusion Chromatography (e.g., Sephadex G-25) This method separates the

larger labeled oligonucleotide from the smaller, unreacted dye molecules. Follow the

manufacturer's protocol for column equilibration and sample loading. This is an effective

method for removing free dye.[11]

Method 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) HPLC

provides the highest purity by separating the labeled oligonucleotide from both free dye and

unlabeled oligonucleotides.[1][17]

Inject the reaction mixture onto a C18 reverse-phase column.[13]

Elute using a gradient of acetonitrile in a buffer like 0.1 M triethylammonium acetate (TEAA).

[1]

Monitor the eluent at both 260 nm (oligonucleotide) and ~650 nm (Cy5 dye).[1]
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The desired product will show a peak at both wavelengths. Collect and pool these fractions.

[1]

Data and Quality Control
After purification, the concentration and labeling efficiency of the Cy5-labeled oligonucleotide

must be determined using spectrophotometry (e.g., NanoDrop).

Measure Absorbance: Measure the absorbance of the purified solution at 260 nm (A260) and

649 nm (A649, the maximum absorbance for Cy5).[2]

Calculate Oligonucleotide Concentration: The absorbance at 260 nm is contributed by both

the oligonucleotide and the Cy5 dye. A correction factor is needed.[2]

Corrected A260 = A260_measured - (A649_measured × CF260)

Oligo Concentration (µM) = (Corrected A260 × Dilution Factor) / ε_oligo × 1000

Calculate Dye Concentration:

Dye Concentration (µM) = (A649_measured × Dilution Factor) / ε_Cy5 × 1000

Determine Degree of Labeling (DOL):

DOL = Dye Concentration (µM) / Oligo Concentration (µM)

The DOL indicates the average number of dye molecules per oligonucleotide. For most

applications, a DOL between 0.8 and 1.2 is desirable for a singly labeled oligo.
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Parameter Symbol Typical Value Notes

Cy5 Molar Extinction

Coefficient
ε_Cy5 250,000 M⁻¹cm⁻¹

At 649 nm. This is a

constant for the dye.

[2]

Oligo Molar Extinction

Coefficient
ε_oligo Sequence-dependent

Calculate based on

the oligonucleotide

sequence.

Cy5 Correction Factor

at 260 nm
CF260 ~0.05

This value corrects for

the dye's absorbance

at 260 nm.[2]

Optimal Reaction pH pH 8.3 - 9.3

Critical for efficient

amine deprotonation.

[1][4]

Recommended Molar

Excess (Dye:Oligo)
--- 5x to 20x

Empirical; may require

optimization.[4][10]

Expected Degree of

Labeling
DOL 0.8 - 1.2

For single-labeling

reactions.

Troubleshooting
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Problem Possible Cause Suggested Solution

Low Labeling Efficiency / Low

DOL

Incorrect pH: Labeling buffer

pH is below 8.3.

Prepare fresh labeling buffer

and confirm pH is between 8.5

and 9.3.

Amine-containing Buffer: Tris

or other amine buffers used.

Use a non-competing buffer

like sodium bicarbonate or

borate.[1]

Hydrolyzed Cy5 NHS Ester:

Dye was exposed to moisture.

Use fresh, anhydrous DMSO.

Prepare dye stock solution

immediately before use.[11]

[12]

Poor Quality Oligo: Amine

modification is inefficient or

degraded.

Use a freshly synthesized and

purified amine-modified

oligonucleotide.

No Cy5 Signal Post-Labeling
Dye Degradation: Exposure to

strong light or ozone.

Protect the reaction and final

product from light. Work in a

low-ozone environment if

possible.[18]

Multiple Peaks in HPLC
Incomplete Reaction:

Presence of unlabeled oligo.

Increase incubation time or

molar excess of dye.

Multiple Labeling: Oligo has

multiple amine groups.

If only mono-labeling is

desired, reduce the molar

excess of dye.

Degraded Oligo/Dye: Harsh

handling conditions.

Avoid repeated freeze-thaw

cycles and prolonged light

exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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